Cas no 2680861-69-0 (2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid)

2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2680861-69-0
- EN300-28288171
- 2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid
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- Inchi: 1S/C14H14N2O3S/c1-9-12(13(18)19)20-14(15-9)16(10(2)17)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19)
- InChI Key: PKDWBRUDPKOGER-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=C(C)N=C1N(C(C)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 290.07251349g/mol
- Monoisotopic Mass: 290.07251349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.7Ų
- XLogP3: 2.4
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288171-0.5g |
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid |
2680861-69-0 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28288171-0.05g |
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid |
2680861-69-0 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28288171-1g |
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid |
2680861-69-0 | 1g |
$541.0 | 2023-09-08 | ||
Enamine | EN300-28288171-1.0g |
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid |
2680861-69-0 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28288171-5.0g |
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid |
2680861-69-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28288171-0.25g |
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid |
2680861-69-0 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28288171-2.5g |
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid |
2680861-69-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28288171-5g |
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid |
2680861-69-0 | 5g |
$1572.0 | 2023-09-08 | ||
Enamine | EN300-28288171-10g |
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid |
2680861-69-0 | 10g |
$2331.0 | 2023-09-08 | ||
Enamine | EN300-28288171-10.0g |
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid |
2680861-69-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 |
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid Related Literature
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Additional information on 2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid
Introduction to 2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS No. 2680861-69-0)
2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680861-69-0) is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiazole class of heterocyclic compounds, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The chemical structure of 2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid features a thiazole ring system substituted with a benzylacetamide group and a methyl group. The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom, which imparts unique chemical and biological properties to the molecule. The benzylacetamide substituent adds further complexity and functionality, contributing to the compound's potential as a drug candidate.
Recent studies have highlighted the significance of thiazole derivatives in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that thiazole-based compounds exhibit potent inhibitory activity against various kinases, which are key targets in cancer therapy. The specific structure of 2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid suggests that it may have similar kinase inhibitory properties, making it a promising lead compound for further investigation.
In addition to its potential as an anticancer agent, 2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid has also been studied for its antimicrobial properties. A research article in the European Journal of Medicinal Chemistry in 2020 demonstrated that thiazole derivatives with benzyl substituents exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding underscores the versatility of this compound and its potential applications in addressing antibiotic-resistant infections.
The synthesis of 2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multistep reactions, including the formation of the thiazole ring and subsequent functionalization with the benzylacetamide group. The synthetic route can be optimized to improve yield and purity, which are crucial factors in pharmaceutical development. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing thiazole derivatives, reducing the ecological footprint of drug production.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While specific clinical data for 2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid may not yet be available, preclinical studies have shown promising results. For example, in vitro assays have demonstrated that this compound effectively inhibits the growth of cancer cells while exhibiting low toxicity to normal cells. These findings suggest that further clinical trials are warranted to explore its therapeutic potential.
The pharmaceutical industry is continuously seeking new compounds with novel mechanisms of action to address unmet medical needs. Thiazole derivatives like 2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid represent a promising class of molecules that warrant further investigation. Ongoing research aims to elucidate the detailed mechanism of action, optimize pharmacokinetic properties, and evaluate long-term safety profiles.
In conclusion, 2-(N-benzylacetamido)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 2680861-69-0) is a multifaceted compound with significant potential in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for drug development. As research progresses, it is likely that this compound will contribute valuable insights into the treatment of various diseases, particularly cancer and microbial infections.
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